Methyl 3-(piperazin-2-yl)benzoate diacetate
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Overview
Description
Methyl 3-(piperazin-2-yl)benzoate diacetate is a chemical compound with the molecular formula C16H24N2O6. It is a derivative of benzoic acid and piperazine, and it is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperazin-2-yl)benzoate diacetate typically involves the reaction of methyl 3-aminobenzoate with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then extracted and purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperazin-2-yl)benzoate diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-(piperazin-2-yl)benzoate diacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(piperazin-2-yl)benzoate diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(piperazin-1-yl)benzoate: Similar structure but with a different substitution pattern on the piperazine ring.
Methyl 4-(piperazin-1-yl)benzoate: Similar structure but with the piperazine ring attached at a different position on the benzoate ring.
Uniqueness
Methyl 3-(piperazin-2-yl)benzoate diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain research and industrial applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H24N2O6 |
---|---|
Molecular Weight |
340.37 g/mol |
IUPAC Name |
acetic acid;methyl 3-piperazin-2-ylbenzoate |
InChI |
InChI=1S/C12H16N2O2.2C2H4O2/c1-16-12(15)10-4-2-3-9(7-10)11-8-13-5-6-14-11;2*1-2(3)4/h2-4,7,11,13-14H,5-6,8H2,1H3;2*1H3,(H,3,4) |
InChI Key |
BMUYNUMOPHRKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC(=O)C1=CC=CC(=C1)C2CNCCN2 |
Origin of Product |
United States |
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